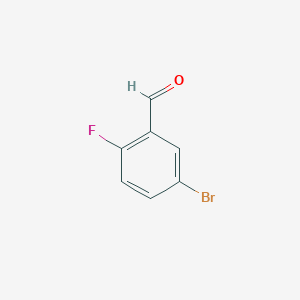

5-Bromo-2-fluorobenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFGGDVQLQQQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40918074 | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-26-5 | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-fluorobenzaldehyde CAS number 93777-26-5

An In-depth Technical Guide to 5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5)

Introduction

This compound, with CAS Registry Number 93777-26-5, is a highly versatile synthetic intermediate.[1][2] Its unique structure, featuring a benzaldehyde (B42025) ring substituted with both a bromine and a fluorine atom, provides a combination of reactivity that makes it a valuable building block in various chemical syntheses.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The dual halogen substitution and the reactive aldehyde group allow for a diverse range of chemical transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and reductions, making it a cornerstone in the synthesis of complex molecules.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. It appears as a white or colorless to light yellow powder, lump, or clear liquid.[3]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 93777-26-5 | [1][3][4] |

| Molecular Formula | C₇H₄BrFO | [1][3] |

| Molecular Weight | 203.01 g/mol | [1][3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3] |

| Melting Point | 23 °C | [3][5] |

| Boiling Point | 230 °C (lit.) | [3][6] |

| Density | 1.71 g/mL at 25 °C (lit.) | [3][6] |

| Refractive Index (n20/D) | 1.57 (lit.) | [6] |

| Flash Point | 109.4 °C (228.9 °F) - closed cup | [4] |

| EINECS Number | 298-056-6 | [5][7] |

| PubChem CID | 736327 | [3][8] |

| InChI Key | MMFGGDVQLQQQRX-UHFFFAOYSA-N | [2] |

Spectroscopic data, including ¹³C NMR and ATR-IR spectra, are available for this compound, which are crucial for its identification and characterization in experimental settings.[8]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been established. Common methods include the bromination of 2-fluorobenzaldehyde (B47322) or formylation of 1-bromo-4-fluorobenzene.

Experimental Protocol: Synthesis via Bromination of 2-Fluorobenzaldehyde

This method involves the direct bromination of 2-fluorobenzaldehyde using potassium bromate (B103136) in an acidic medium.[6][9]

Materials:

-

2-Fluorobenzaldehyde (124.1 g, 1 mol)

-

Potassium bromate (167 g, 1 mol)

-

65% aqueous sulfuric acid (500 mL)

-

Methyl tert-butyl ether

-

Aqueous sodium sulfite

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

Reactor equipped with an electric stirrer, thermometer, dropping funnel, and condenser tube.

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Add 500 mL of 65% aqueous sulfuric acid to the reactor.

-

Slowly add a mixture of 2-fluorobenzaldehyde (124.1 g) and potassium bromate (167 g) dropwise into the reactor over 2-3 hours, while maintaining the reaction temperature at 90°C.[6][9]

-

After the addition is complete, continue stirring at 90°C until the reaction is complete (monitoring by TLC or GC is recommended).

-

Extract the aqueous layer with methyl tert-butyl ether.

-

Wash the combined organic phases with aqueous sodium sulfite, followed by drying over anhydrous sodium sulfate.[6][9]

-

Filter and concentrate the organic phase under reduced pressure to remove the solvent, yielding a brownish-red oil.[6][9]

-

Purify the crude product by vacuum distillation, collecting the fraction at 63-65°C/3 mmHg to obtain this compound.[9] The reported yield is approximately 88% with 97% purity.[9]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of organic compounds due to its versatile reactivity.[1][3]

-

Pharmaceutical Synthesis : It is extensively used as a starting material for synthesizing active pharmaceutical ingredients (APIs).[1][10] Its structure is a precursor for compounds with potential anti-cancer and anti-inflammatory properties.[1][3] It is also used in preparing benzimidazole (B57391) derivatives that act as inhibitors of leukotriene production and in the synthesis of prostaglandin (B15479496) D2 inhibitors.[6][11]

-

Agrochemicals : The compound serves as a building block for designing new herbicides and pesticides.[3][10]

-

Material Science : It finds applications in the formulation of advanced materials, including dyes, pigments, polymers, and coatings.[3]

-

Chemical Biology : It is employed in developing fluorescent probes for biological imaging and in studies to understand interactions between small molecules and biological systems.[3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and requires careful management to avoid exposure.

Table 2: GHS Hazard Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [4][8][12][13] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][8][12][14] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362+P364 | [4][8][12] |

Handling and Storage:

-

Handling : Use only outdoors or in a well-ventilated area.[12] Wear protective gloves, clothing, eye, and face protection.[12][13] Avoid breathing dust, fume, gas, mist, vapors, or spray.[12] Wash hands and any exposed skin thoroughly after handling.[12][13]

-

Storage : Store in a dry, cool, and well-ventilated place.[12] Keep the container tightly closed.[12][13] It is recommended to store under an inert gas like nitrogen as the compound is air-sensitive.[12][15] The recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a pivotal chemical intermediate with significant utility in organic synthesis. Its unique structural features enable the creation of complex molecules, driving innovation in pharmaceuticals, agrochemicals, and material science. A thorough understanding of its properties, synthesis, and safety protocols is crucial for its effective and safe application in research and industrial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 93777-26-5 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-ブロモ-2-フルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 93777-26-5 | 2615-B-05 | MDL MFCD00070755 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | 93777-26-5 [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. innospk.com [innospk.com]

- 11. Page loading... [wap.guidechem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 5-Bromo-2-fluorobenzaldehyde (CAS No. 93777-26-5), a key intermediate in pharmaceutical and agrochemical synthesis. The information presented herein is intended to support laboratory research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde whose reactivity is influenced by the presence of both a bromine and a fluorine atom on the benzene (B151609) ring.[1] These halogen substituents enhance its utility as a versatile building block in organic synthesis.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| CAS Number | 93777-26-5 | [1][2] |

| Molecular Formula | C₇H₄BrFO | [1][2][3] |

| Molecular Weight | 203.01 g/mol | [1][2][3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[1] | [1][4] |

| Melting Point | 23 °C | [1] |

| Boiling Point | 230 °C (lit.) | [1][4] |

| Density | 1.71 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.57 (lit.) | [2] |

| Flash Point | 109.4 °C (228.9 °F) - closed cup | |

| Water Solubility | Insoluble | [5][6] |

| Organic Solvent Solubility | Soluble in organic solvents like ethanol (B145695) and acetone.[7] | [7] |

| Storage Temperature | 2-8°C | [1][4] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for ensuring the purity and identity of a compound. The following are standard methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature range over which it transitions from a solid to a liquid. This property is a crucial indicator of purity.[8]

Apparatus:

-

Sample of this compound (must be dry)[10]

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the solid compound is placed in a capillary tube to a height of 2-3 mm.[8][9][10] The tube is tapped gently to pack the sample into the sealed bottom.[9][10]

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[9][10]

-

Approximate Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to get an approximate melting range.[9]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to about 15-20 °C below the approximate melting point.[9][10] The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[9]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range. For a pure compound, this range should be narrow (0.5-2 °C).[8]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] This method is suitable for small sample volumes.[12]

Apparatus:

-

Small test tube (e.g., Durham tube)[12]

-

Capillary tube (sealed at one end)[13]

-

Heat-stable mineral oil[12]

-

Rubber band or thread[13]

Procedure:

-

Sample Preparation: The small test tube is filled to about half-full with the liquid this compound.[12]

-

Assembly: A capillary tube is placed inside the test tube with its open end down.[12] This assembly is then attached to a thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[12][13]

-

Heating: The thermometer and tube assembly are suspended in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.[12][13] The side arm of the Thiele tube is heated gently and continuously.[12][13]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[12][13]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][13] It is also important to record the atmospheric pressure, as boiling point varies with pressure.[11]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[14][15]

Apparatus:

-

Small test tubes

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, 5% NaOH, 5% HCl, ethanol, acetone)[14][15]

Procedure:

-

General Protocol: Approximately 25 mg of the solid (or 0.05 mL of the liquid) compound is placed in a test tube.[14]

-

Solvent Addition: 0.75 mL of the chosen solvent is added in small portions.[14]

-

Mixing: After each addition, the test tube is shaken vigorously for 10-20 seconds to facilitate dissolution.[14][16]

-

Observation: The compound is classified as "soluble" if it dissolves completely. It is deemed "insoluble" if it remains undissolved.[16] For this compound, it is expected to be insoluble in water but soluble in common organic solvents.[5][7]

-

Acid-Base Testing: For water-insoluble compounds, solubility in 5% aqueous NaOH and 5% aqueous HCl can indicate the presence of acidic or basic functional groups, respectively.[15]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a novel chemical compound's physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-溴-2-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 93777-26-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 93777-26-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. chem.ws [chem.ws]

5-Bromo-2-fluorobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-fluorobenzaldehyde

For researchers, scientists, and professionals in drug development, this compound is a versatile building block in organic synthesis. This guide provides core technical data, experimental protocols for its synthesis, and a visualization of a synthetic pathway. The compound, with the CAS number 93777-26-5, is a key intermediate in the creation of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents, as well as in the production of fine chemicals like dyes and agrochemicals.[1][2][3]

Core Molecular Data

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO | [4][5][6] |

| Molecular Weight | 203.01 g/mol | [4][5][6][7] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 23 °C | [1] |

| Boiling Point | 230 °C | [1] |

| Density | 1.71 g/cm³ at 25°C | [1][5] |

| Purity | Typically ≥ 95% (GC) | [1][7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible experimental outcomes. Below are protocols derived from cited literature.

Synthesis from 2-Fluorobenzaldehyde (B47322) via Bromination

This protocol details the synthesis of this compound from 2-fluorobenzaldehyde using potassium bromate (B103136) and sulfuric acid.[8]

Materials and Equipment:

-

Reactor equipped with an electric stirrer, thermometer, dropping funnel, and condenser tube

-

2-Fluorobenzaldehyde (124.1 g, 1 mol)

-

Potassium bromate (167 g, 1 mol)

-

65% aqueous sulfuric acid solution (500 mL)

-

Water (1000 mL)

-

Methyl tert-butyl ether

-

Aqueous sodium sulfite

-

Anhydrous sodium sulfate (B86663)

-

Vacuum distillation apparatus

Procedure:

-

Add 500 mL of 65% aqueous sulfuric acid solution to the reactor.

-

Slowly add a mixture of 167 g of potassium bromate and 124.1 g of 2-fluorobenzaldehyde dropwise into the reactor over 2 to 3 hours, while maintaining the reaction temperature at 90°C.

-

After the addition is complete, continue stirring until the reaction is finished.

-

Add 1000 mL of water to the reaction mixture.

-

Extract the product using methyl tert-butyl ether.

-

Wash the organic phase with aqueous sodium sulfite.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate to remove the methyl tert-butyl ether, yielding a brownish-red oil.

-

Purify the crude product by vacuum distillation, collecting the fraction at 63-65°C/3 mmHg to obtain this compound.

Synthesis from 1-Bromo-4-fluorobenzene (B142099) via Formylation

This method describes the synthesis starting from 1-bromo-4-fluorobenzene and introducing the aldehyde group through formylation.[9]

Materials and Equipment:

-

Reaction flask under a dry atmosphere

-

N,N-diisopropylamine (8.87 mL, 62.9 mmol)

-

Dry Tetrahydrofuran (THF) (100 mL total)

-

n-Butyllithium (n-BuLi) (2.5M in hexane, 27.5 mL, 68.5 mmol)

-

1-Bromo-4-fluorobenzene (10 g, 57.1 mmol)

-

Methyl formate (B1220265) (3.8 g, 62.9 mmol)

-

Water (100 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Column chromatography apparatus (petroleum ether:EtOAc, 20:1)

Procedure:

-

To a solution of N,N-diisopropylamine in 80 mL of dry THF at -78°C, add n-BuLi.

-

Stir the resulting mixture for 30 minutes.

-

Add a solution of 1-bromo-4-fluorobenzene in 20 mL of dry THF.

-

Stir the mixture at -78°C for 2 hours.

-

Add methyl formate and stir for an additional 30 minutes at -78°C.

-

Allow the reaction to warm to room temperature and stir for another hour.

-

Quench the reaction by diluting with 100 mL of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent in vacuo.

-

Purify the residue by column chromatography (petroleum ether:EtOAc, 20:1) to yield the final product as a yellow oil.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from 2-Fluorobenzaldehyde.

Caption: Synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. This compound | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 93777-26-5 | Benchchem [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis routes of this compound [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Bromo-2-fluorobenzaldehyde

Abstract

This compound is a halogenated aromatic aldehyde that serves as a crucial and versatile intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring an aldehyde group ortho to a fluorine atom and meta to a bromine atom, imparts specific reactivity that is highly valued in medicinal chemistry and materials science.[1][2] This document provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic characterization, synthesis protocols, and key applications, particularly in the realm of drug discovery and fine chemical production.[2][3]

Structure and Chemical Identity

This compound is structurally characterized by a benzene (B151609) ring substituted with a fluorine atom at position 2, a bromine atom at position 5, and a formyl (aldehyde) group at position 1.[2] This arrangement makes it an important building block for creating more complex molecular architectures.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Fluoro-5-bromobenzaldehyde, 3-bromo-6-fluorobenzaldehyde | [2][4][5] |

| CAS Number | 93777-26-5 | [1][2][6] |

| Molecular Formula | C₇H₄BrFO | [1][2][4] |

| Molecular Weight | 203.01 g/mol | [1][2][4] |

| Appearance | Clear colorless to light yellow liquid or solid | [1][7][8] |

| Melting Point | 23 °C | [1] |

| Boiling Point | 230 °C (lit.); 63-65 °C @ 3 mmHg | [1][7][9][10] |

| Density | 1.71 g/mL at 25 °C (lit.) | [1][7] |

| Refractive Index | n20/D 1.57 (lit.) | [7] |

| Solubility | Soluble in organic solvents (ethanol, acetone); limited in water | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a summary of typical data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Summary of Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | (400MHz, CDCl₃) δ ppm: 10.29 (s, 1H, CHO), 7.97 (dd, J=6.1, 2.6Hz, 1H, Ar-H), 7.70 (ddd, J=8.8, 4.7, 2.6Hz, 1H, Ar-H), 7.09 (dd, J=9.6, 8.9Hz, 1H, Ar-H) | [10] |

| ¹³C NMR | Spectral data is available in databases such as NMRShiftDB. | [4] |

| IR Spectroscopy | ATR-IR spectra are available in chemical databases. | [4][11] |

| Mass Spectrometry | (m/z): 204, 202 (M+); 203, 201 (M-H)+; 175, 173 | [10] |

Synthesis and Purification

Several synthetic routes to this compound have been established, often starting from commercially available materials like 2-fluorobenzaldehyde (B47322) or 1-bromo-4-fluorobenzene.

Electrophilic Bromination of 2-Fluorobenzaldehyde

A common and efficient method involves the direct catalytic bromination of o-fluorobenzaldehyde.[6] This reaction typically employs a brominating agent such as N-Bromosuccinimide (NBS) or potassium bromate (B103136) in the presence of a strong acid or Lewis acid catalyst.[6][9][10]

Caption: Workflow for the synthesis of this compound.

Other Synthetic Routes

Alternative methods include:

-

Formylation of 1-bromo-4-fluorobenzene: This involves ortho-lithiation followed by reaction with a formylating agent like methyl formate.[12]

-

Oxidation of 5-bromo-2-fluorobenzyl alcohol: The corresponding alcohol can be oxidized using agents like pyridinium (B92312) dichromate (PDC) or manganese(IV) oxide (MnO₂) to yield the aldehyde.[6][13]

Experimental Protocols

Protocol: Synthesis via Bromination of 2-Fluorobenzaldehyde

This protocol is adapted from a patented procedure.[10]

Materials:

-

Reactor with mechanical stirrer, thermometer, and condenser

-

2-Fluorobenzaldehyde (70g, 0.56 mol)

-

Concentrated sulfuric acid (223 mL)

-

Anhydrous aluminum trichloride (B1173362) (6g, 0.045 mol)

-

N-bromosuccinimide (NBS) (105.5g, 0.59 mol)

-

Ice water

-

Hexane (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Charge the reactor with 223 mL of concentrated sulfuric acid, 70g of 2-fluorobenzaldehyde, and 6g of anhydrous aluminum trichloride.[10]

-

Heat the mixture to 60°C with stirring.[10]

-

Add 105.5g of N-bromosuccinimide in portions over a period of time.[10]

-

Maintain the reaction at 60°C for 3 to 8 hours until completion (monitored by GC or TLC).[10]

-

After the reaction is complete, carefully pour the reaction mixture into a sufficient volume of ice water.

-

Extract the aqueous layer with hexane.

-

Combine the organic phases and wash sequentially with water and then with saturated brine.[10]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the hexane. This yields a brownish-red oil.[10]

-

Purify the crude product by vacuum distillation, collecting the fraction at 63-65°C / 3 mmHg to obtain the final product (yield ~80%).[10]

Reactivity and Applications

The chemical reactivity of this compound is governed by its three functional components: the aldehyde group, the fluorine atom, and the bromine atom. This trifunctional nature makes it a valuable precursor in drug development and fine chemical synthesis.[2][6]

Key Reactions:

-

Aldehyde Transformations: The aldehyde group can be readily oxidized to a carboxylic acid (5-bromo-2-fluorobenzoic acid) or reduced to a primary alcohol (5-bromo-2-fluorobenzyl alcohol).[6]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring, activated by the aldehyde and halogen substituents, can undergo SNAr reactions, typically with the fluorine atom being the more likely leaving group.[6]

-

Cross-Coupling Reactions: The bromine atom is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

Caption: Key chemical transformations of this compound.

Applications:

-

Pharmaceuticals: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory drugs.[1][2] It has been used to prepare benzimidazole (B57391) derivatives that act as inhibitors of leukotriene production.[7]

-

Agrochemicals: It serves as a precursor for designing novel herbicides and pesticides.[1][5]

-

Materials Science: The compound is used in the development of dyes, pigments, polymers, and organic light-emitting diodes (OLEDs).[1][5]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during handling and storage.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Reference(s) |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

-

Store in a cool, dry place at 2-8°C.[1]

-

Keep container tightly sealed and protected from light and moisture.[6]

Conclusion

This compound is a high-value chemical intermediate with significant utility in pharmaceutical and chemical research. Its well-defined reactivity allows for predictable transformations, making it an essential building block for the synthesis of a wide array of target molecules. The synthetic methods are well-established, and its characterization is straightforward using standard analytical techniques. Adherence to proper safety protocols is crucial when working with this compound. As drug discovery and materials science continue to advance, the importance of versatile intermediates like this compound is expected to grow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. This compound | 93777-26-5 | Benchchem [benchchem.com]

- 7. This compound | 93777-26-5 [chemicalbook.com]

- 8. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. Page loading... [wap.guidechem.com]

In-Depth Technical Guide to the Spectral Data of 5-Bromo-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 5-Bromo-2-fluorobenzaldehyde (CAS No. 93777-26-5). This halogenated aromatic aldehyde is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The following sections detail the spectral characteristics of this compound, offering key data for its identification and characterization.

Spectroscopic Data Summary

The spectral data for this compound is summarized in the following tables, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.29 | s | - | Aldehyde CHO |

| 7.97 | dd | 6.1, 2.6 | Aromatic CH |

| 7.70 | ddd | 8.8, 4.7, 2.6 | Aromatic CH |

| 7.09 | dd | 9.6, 8.9 | Aromatic CH |

¹³C NMR (Carbon-13 NMR) Spectral Data

A representative ¹³C NMR spectrum for this compound is available on spectral databases.[1] Key chemical shifts are typically observed in the following regions:

| Chemical Shift (δ) ppm | Assignment |

| ~185-195 | Aldehyde C=O |

| ~160-165 (d) | C-F |

| ~115-140 | Aromatic C-H and C-Br |

| ~120-130 | Aromatic C-CHO |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands. The data is typically acquired using an Attenuated Total Reflectance (ATR) technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2750 | Medium | Aldehyde C-H stretch |

| ~1700-1720 | Strong | Aldehyde C=O stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1200-1250 | Strong | C-F stretch |

| ~1000-1100 | Medium | Aromatic C-H in-plane bending |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a distinct isotopic pattern due to the presence of a bromine atom. The molecular ion peak is observed as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺).

| m/z | Relative Intensity (%) | Assignment |

| 204 | High | [M+2]⁺ Molecular ion (with ⁸¹Br) |

| 202 | High | [M]⁺ Molecular ion (with ⁷⁹Br) |

| 203 | Moderate | [M+1]⁺ Isotope peak |

| 201 | Moderate | [M-H]⁺ |

| 175 | Moderate | [M-CHO]⁺ or [M-H-CO]⁺ (with ⁸¹Br) |

| 173 | Moderate | [M-CHO]⁺ or [M-H-CO]⁺ (with ⁷⁹Br) |

| 94 | High | [C₆H₃F]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Employ a standard pulse sequence (e.g., zg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of neat this compound directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[1]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral analysis and data interpretation for the characterization of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-fluorobenzaldehyde

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data. The following is a typical procedure for the NMR analysis of substituted benzaldehydes.

Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is weighed.

-

The sample is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a clean, dry vial.

-

A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The resulting solution is transferred into a 5 mm NMR tube, ensuring the liquid height is adequate for the spectrometer's detector coil.

NMR Spectrometer Setup:

-

The NMR tube is inserted into the spectrometer.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity, which results in sharp and symmetrical peaks.

Data Acquisition:

The following are typical acquisition parameters for ¹H and ¹³C NMR:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Angle | 30° or 45° | 30° or 45° |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024 or more |

Data Processing:

-

A Fourier transform is applied to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

The chemical shift scale is calibrated by setting the TMS peak to 0 ppm.

-

For ¹H NMR, the peaks are integrated to determine the relative number of protons for each signal. The splitting patterns (multiplicity) and coupling constants (J) in Hertz (Hz) are also analyzed.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The experimental data is summarized in the table below.[1]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 10.29 | s | - | 1H | H-7 (Aldehyde) |

| 2 | 7.97 | dd | 6.1, 2.6 | 1H | H-6 |

| 3 | 7.70 | ddd | 8.8, 4.7, 2.6 | 1H | H-4 |

| 4 | 7.09 | dd | 9.6, 8.9 | 1H | H-3 |

s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets

Caption: Labeled structure of this compound.

The aldehyde proton (H-7) appears as a singlet at 10.29 ppm. The aromatic protons show complex splitting patterns due to coupling with each other and with the fluorine atom.

References

A Technical Guide to the Solubility of 5-Bromo-2-fluorobenzaldehyde in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-fluorobenzaldehyde, a versatile aromatic compound utilized in organic synthesis and pharmaceutical research. Due to a lack of extensive published quantitative solubility data, this document focuses on providing a robust framework for its determination, including detailed experimental protocols and the compound's relevant physicochemical properties.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules, including biologically active compounds and agrochemicals.[1] Its halogenated benzene (B151609) ring structure enhances its reactivity, making it a valuable building block in medicinal chemistry and materials science.[1] Understanding its solubility in common laboratory solvents is critical for reaction setup, purification processes like crystallization, and formulation development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling the compound and for interpreting solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93777-26-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₄BrFO | [1][2][3][4] |

| Molecular Weight | 203.01 g/mol | [1][2][3][5] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid.[1][4][7] | [1][4][7] |

| Melting Point | 23 °C | [1] |

| Boiling Point | 230 °C (lit.) | [1][5][8] |

| Density | 1.71 g/mL at 25 °C (lit.) | [1][5][8] |

| Refractive Index | n20/D 1.57 (lit.) | [5] |

| Water Solubility | Insoluble | [6] |

Qualitative Solubility Profile

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various laboratory solvents. This protocol is based on the widely used shake-flask method.

4.1. Materials and Equipment

-

This compound (purity ≥97%)

-

Analytical balance (± 0.0001 g)

-

Selection of common lab solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Chloroform, Ethyl Acetate, Hexane (B92381), DMSO) of analytical grade

-

Scintillation vials or sealed test tubes

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After shaking, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

For finer suspensions, centrifuge the vials to achieve clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Analyze the diluted samples to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

4.3. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination experiment.

Caption: Experimental workflow for determining the solubility of a solid compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not widely published, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. The provided workflow and physicochemical data will aid researchers in designing and executing experiments that require the dissolution of this important synthetic intermediate. Accurate solubility data is fundamental to advancing research in medicinal chemistry and materials science where this compound is frequently employed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 5-溴-2-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 93777-26-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 93777-26-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 93777-26-5 [chemicalbook.com]

5-Bromo-2-fluorobenzaldehyde safety data sheet (SDS) and hazards

An In-depth Technical Guide to the Safety and Hazards of 5-Bromo-2-fluorobenzaldehyde

This guide provides comprehensive safety, hazard, and handling information for this compound (CAS No: 93777-26-5), intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document summarizes key data from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is an aromatic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are essential for understanding its behavior and for safe handling.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₄BrFO | [1][2][3] |

| Molecular Weight | 203.01 g/mol | [1][2][3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid. | [1][4][5] |

| Melting Point | 23 °C to 62 °C (range varies by source) | [1][5][6] |

| Boiling Point | 230 °C (literature value) | [1][3][4][5] |

| Density | 1.71 g/mL at 25 °C (literature value) | [1][3][6] |

| Flash Point | 109.4 °C / 228.9 °F (closed cup) | [5] |

| Water Solubility | Insoluble | [5][7] |

| Storage Temperature | 2-8°C | [1][3][5][6] |

| Refractive Index | n20/D 1.57 (literature value) | [3][4][6] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to irritation.[2][8]

| Hazard Class | Category | GHS Code |

| Skin Corrosion/Irritation | 2 | H315 |

| Serious Eye Damage/Eye Irritation | 2 | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 |

Hazard Pictogram:

-

Exclamation Mark

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the safety data sheets, including:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][8][9]

-

P271: Use only outdoors or in a well-ventilated area.[5][6][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7][8][10]

Experimental Protocols & Toxicological Information

Detailed toxicological studies for this compound are not extensively published.[7] The hazard classifications are primarily based on aggregated data from notifications submitted by companies to regulatory bodies like the European Chemicals Agency (ECHA).[2]

Summary of Toxicological Effects:

-

Acute Toxicity: No acute toxicity data is available.[10]

-

Skin Irritation: Classified as a skin irritant (Category 2). Contact may cause inflammation, itching, scaling, or reddening.[8][11]

-

Eye Irritation: Classified as a serious eye irritant (Category 2). Contact can lead to redness, pain, and watering.[8][11]

-

Respiratory Irritation: May cause respiratory tract irritation (STOT SE, Category 3).[2][8] Inhalation of vapors or dust should be avoided.[11]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the substance for these long-term effects.[10][12]

Due to the absence of specific experimental studies in the provided results, detailed methodologies for toxicological assessments cannot be cited.

Safe Handling and Exposure Controls

Proper handling procedures are critical to minimize risk. This involves a combination of engineering controls, personal protective equipment, and safe work practices.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]

-

Eyewash stations and safety showers must be readily accessible near the workstation.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA-approved respirator (such as a type N95 dust mask).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 93777-26-5 [sigmaaldrich.com]

- 4. This compound | 93777-26-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 93777-26-5 [amp.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. aksci.com [aksci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

The Aldehyde Group of 5-Bromo-2-fluorobenzaldehyde: A Nexus of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluorobenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde group ortho to a fluorine atom and para to a bromine atom, imparts a distinct chemical reactivity profile that is instrumental in the construction of complex molecular architectures. The electron-withdrawing nature of the halogen substituents and the aldehyde group renders the aromatic ring electron-deficient, influencing the reactivity of both the ring and the carbonyl group. This guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound, detailing key transformations and their applications, particularly in the realm of drug discovery.

Electrophilicity and Steric Hindrance: The Dual Nature of the Aldehyde Group

The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, susceptible to attack by a wide range of nucleophiles. The presence of the ortho-fluorine atom exerts a significant electron-withdrawing inductive effect, which is expected to enhance the electrophilicity of the carbonyl carbon. However, this is counteracted by the electron-donating mesomeric effect of the fluorine atom. The bromine atom at the para position primarily contributes an electron-withdrawing inductive effect. The interplay of these electronic effects, coupled with the steric hindrance imposed by the ortho-fluorine, dictates the overall reactivity of the aldehyde group.

Key Chemical Transformations of the Aldehyde Group

The aldehyde group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. The principal reactions include nucleophilic additions, condensation reactions, oxidations, and reductions.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon readily undergoes nucleophilic addition. A classic example is the Grignard reaction, where organomagnesium halides add to the aldehyde to form secondary alcohols.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide (Representative Protocol)

To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at 0 °C, a solution of methylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding secondary alcohol.

Condensation Reactions

The aldehyde group is a key participant in condensation reactions, most notably the Knoevenagel and Wittig reactions, which are fundamental for the formation of carbon-carbon double bonds.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction is pivotal in the synthesis of various biologically active molecules.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (B6355638) in ethanol (B145695) is stirred at room temperature for 3 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2-(5-bromo-2-fluorobenzylidene)malononitrile product.

Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| p-Bromo-benzaldehyde | Ammonium Acetate | - (sonication) | 305 s | 95.82 | [1] |

| 2-Fluorobenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 35 min | 94 ± 1 | [2] |

| Benzaldehyde | DBU/H₂O | Water | 20 min | 96 | [3] |

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphoranes (Wittig reagents). The reaction of this compound with a Wittig reagent, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base, yields the corresponding styrene (B11656) derivative.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere at 0 °C is added a strong base, such as n-butyllithium (1.1 eq). The resulting ylide solution is stirred for 30 minutes at room temperature. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 1-(5-bromo-2-fluorophenyl)ethene.

Table 2: Wittig Reaction of Aldehydes with Phosphonium Ylides

| Aldehyde | Wittig Reagent | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Methyltriphenylphosphonium Bromide | n-BuLi | Ether | 35-40 | [4] |

| Various Aldehydes | Various Ylides | K₂CO₃ | DMSO | 63-99 | [5] |

Oxidation

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid, a valuable intermediate in pharmaceutical synthesis.[6] Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃/H₂SO₄).

Experimental Protocol: Oxidation with Potassium Permanganate

To a solution of this compound (1.0 eq) in a mixture of acetone (B3395972) and water is added potassium permanganate (1.5 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of a saturated solution of sodium sulfite. The manganese dioxide precipitate is removed by filtration, and the filtrate is acidified with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 5-bromo-2-fluorobenzoic acid.

Table 3: Oxidation of Substituted Benzaldehydes

| Aldehyde | Oxidizing Agent | Solvent | Yield (%) | Reference |

| Substituted Benzaldehydes | KMnO₄ (Phase Transfer) | Ethyl Acetate/Toluene | > 90 | [7] |

Reduction

The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-bromo-2-fluorophenyl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[6] This transformation is crucial for syntheses where the alcohol functionality is required.

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of this compound (1.0 eq) in methanol (B129727) at 0 °C is added sodium borohydride (1.1 eq) in small portions. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude (5-bromo-2-fluorophenyl)methanol, which can be purified by column chromatography.

Table 4: Reduction of Aldehydes with Sodium Borohydride

| Aldehyde | Solvent | Yield (%) | Reference |

| Benzaldehyde | Wet SiO₂ (solvent-free) | 94 | [4] |

Application in Drug Discovery: Targeting the BRSK2 Kinase Signaling Pathway

This compound is a key building block for the synthesis of quinazoline (B50416) derivatives, a class of compounds known for their diverse biological activities, including kinase inhibition.[6][8][9] One such target of interest is the Brain-Specific Serine/Threonine-Protein Kinase 2 (BRSK2), which has been identified as an inhibitor of the NRF2 transcription factor, a master regulator of the cellular antioxidant response.[6][10] Dysregulation of BRSK2 activity has been implicated in cancer.[11]

Quinazoline-based inhibitors can be designed to target the ATP-binding pocket of BRSK2. A plausible synthetic route to such inhibitors involves the initial conversion of this compound to a 6-bromo-2-aminoquinazoline intermediate, which can then be further functionalized.

Experimental Workflow for the Synthesis of a Quinazoline-based BRSK2 Inhibitor

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. genecards.org [genecards.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gain-of-function genetic screen of the kinome reveals BRSK2 as an inhibitor of the NRF2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gain-of-function genetic screen of the kinome reveals BRSK2 as an inhibitor of the NRF2 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Unlocking Synthetic Versatility: A Technical Guide to the Nucleophilic Substitution Potential of 5-Bromo-2-fluorobenzaldehyde

For Immediate Release

[City, State] – [Date] – 5-Bromo-2-fluorobenzaldehyde has emerged as a pivotal building block for researchers, scientists, and drug development professionals. Its unique structural characteristics, featuring a strategically positioned bromine and a highly activated fluorine atom on a benzaldehyde (B42025) scaffold, offer a versatile platform for a range of chemical transformations. This in-depth technical guide explores the nucleophilic substitution potential of this compound, providing a comprehensive overview of its reactivity, detailed experimental protocols, and a quantitative analysis of reported reactions.

Core Reactivity and Mechanistic Overview

This compound is an electron-deficient aromatic system, a consequence of the cumulative electron-withdrawing effects of the aldehyde, fluorine, and bromine substituents. This electronic profile renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, situated ortho to the strongly activating aldehyde group, is the primary site for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step. The exceptional stability of this intermediate, due to the delocalization of the negative charge onto the ortho-aldehyde, facilitates the displacement of the fluoride (B91410) ion, a competent leaving group in SNAr reactions.

The general mechanism for the nucleophilic aromatic substitution on this compound can be visualized as follows:

Caption: Generalized SNAr mechanism on this compound.

Factors Influencing Nucleophilic Substitution

Several factors govern the efficiency and outcome of nucleophilic substitution reactions on this compound:

-

Nucleophile Strength: Stronger nucleophiles, such as primary and secondary amines, thiolates, and alkoxides, generally lead to higher reaction rates and yields.

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) are preferred as they effectively solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.

-

Base: The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often required to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

-

Temperature: While some reactions proceed at room temperature, elevated temperatures (typically 80-120 °C) are often necessary to achieve reasonable reaction rates, depending on the nucleophilicity of the attacking species.

Experimental Protocols and Data

While specific, peer-reviewed examples of nucleophilic substitution on this compound are not extensively documented, general protocols for similar activated aryl fluorides provide a strong foundation for experimental design. The following sections outline representative methodologies for reactions with common classes of nucleophiles.

Reaction with Amine Nucleophiles

The substitution of the fluorine atom with primary and secondary amines is a common transformation.

General Experimental Protocol:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of the substrate).

-

To this solution, add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Representative Amination Reactions:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | K₂CO₃ | DMF | 80 - 120 | 4 - 12 | Data not available | [General Protocol] |

| Benzylamine | Et₃N | THF | 60 - 80 | 6 - 16 | Data not available | [General Protocol] |

| Morpholine | K₂CO₃ | DMSO | 100 | 8 | Data not available | [General Protocol] |

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of aryl thioethers.

General Experimental Protocol:

-

In a flask under an inert atmosphere, dissolve the thiol (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., DMF or THF).

-

Add a base (e.g., NaH or K₂CO₃, 1.1-1.5 eq) portion-wise at 0 °C to generate the thiolate in situ.

-

To this mixture, add a solution of this compound (1.0 eq) in the same solvent.

-

Allow the reaction to stir at room temperature or heat as necessary, monitoring by TLC.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Representative Thiolation Reactions:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K₂CO₃ | DMF | 25 - 50 | 1 - 4 | Data not available | [General Protocol] |

| Sodium thiomethoxide | - | Methanol | 0 - 25 | 1 - 3 | Data not available | [General Protocol] |

| Ethanethiol | NaH | THF | 25 | 6 | Data not available | [General Protocol] |

Reaction with Oxygen Nucleophiles

Alkoxides and phenoxides can also displace the fluorine atom to form aryl ethers.

General Experimental Protocol:

-

To a solution of the alcohol or phenol (B47542) (1.1-1.5 eq) in an anhydrous solvent (e.g., THF or DMF), add a strong base (e.g., NaH, 1.1 eq) at 0 °C to generate the alkoxide or phenoxide.

-

After gas evolution ceases, add a solution of this compound (1.0 eq) in the same solvent.

-

Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Representative O-Arylation/Alkylation Reactions:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium methoxide | - | Methanol | 25 - 60 | 2 - 8 | Data not available | [General Protocol] |

| Phenol | K₂CO₃ | Acetonitrile | 80 | 12 - 24 | Data not available | [General Protocol] |

| Sodium ethoxide | - | Ethanol | Reflux | 6 | Data not available | [General Protocol] |

Experimental Workflow Visualization

The general workflow for conducting a nucleophilic aromatic substitution on this compound can be summarized in the following diagram:

Caption: General experimental workflow for SNAr on this compound.

Conclusion

This compound stands as a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The high reactivity of the C-F bond, activated by the ortho-aldehyde group, allows for the introduction of a wide range of nitrogen, sulfur, and oxygen nucleophiles. This guide provides a foundational understanding of its reactivity and offers general experimental protocols that can be adapted and optimized for the synthesis of diverse and complex molecular architectures, making it an indispensable tool in the arsenal (B13267) of synthetic chemists in academia and industry. Further research to quantify the yields and reaction kinetics for a broader range of nucleophiles will undoubtedly expand the utility of this important synthetic intermediate.

Commercial suppliers of research-grade 5-Bromo-2-fluorobenzaldehyde

An In-depth Technical Guide to Research-Grade 5-Bromo-2-fluorobenzaldehyde

For researchers, scientists, and professionals in drug development, this compound (CAS No. 93777-26-5) is a versatile and crucial intermediate in organic synthesis. Its unique structure, featuring a benzaldehyde (B42025) ring substituted with both a bromine and a fluorine atom, enhances its reactivity and makes it an excellent building block for a wide array of complex molecules.[1] This guide provides a comprehensive overview of its properties, commercial availability, synthesis, and applications.

Chemical and Physical Properties

This compound is valued for its specific chemical characteristics that make it suitable for various transformations in synthetic chemistry.[2] Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 93777-26-5 | [1][3] |

| Molecular Formula | C₇H₄BrFO | [1][3] |

| Molecular Weight | 203.01 g/mol | [1] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][3][4] |

| Melting Point | 23 °C | [1][4] |

| Boiling Point | 230 °C (lit.) | [1] |

| 63-65 °C / 3mmHg | [5] | |

| Density | 1.71 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.57 (lit.) | |

| 1.5670-1.5710 @ 20°C | [3] | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [6] |

| Storage Temperature | 2-8°C | [1] |

Commercial Supplier Specifications

Research-grade this compound is available from several commercial suppliers. The purity and specifications can vary, so it is crucial to select a supplier that meets the requirements of the intended application.

| Supplier | Purity Specification |

| Sigma-Aldrich | 97% |

| Thermo Scientific Chemicals | ≥97.5% (GC) |

| Chem-Impex | ≥ 95% (GC) |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) |

| Benchchem | Usually 95% |

| Henan Allgreen Chemical Co.,LTD | Industrial Grade/99.00% |

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it an important precursor in various fields:

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1][2] The compound's structure allows for diverse modifications to create innovative drug formulations.[6]

-

Agrochemicals : It serves as a precursor for designing more effective herbicides and pesticides.[6]

-

Fine Chemicals : The compound is used in the production of dyes, pigments, and other specialty chemicals.[1][2]

-

Material Science : It finds applications in the development of advanced materials such as polymers, coatings, and Organic Light-Emitting Diodes (OLEDs).[1][6]

-

Fluorescent Probes : It can be employed in creating fluorescent probes for biological imaging and diagnostics.[1]

Reaction Pathways and Synthetic Utility

The aldehyde and halogen substituents on the aromatic ring are the primary sites of reactivity. The aldehyde group can be readily oxidized to a carboxylic acid (5-bromo-2-fluorobenzoic acid) or reduced to a primary alcohol (5-bromo-2-fluorobenzyl alcohol), both of which are valuable intermediates.[7] The halogen atoms allow for various cross-coupling and substitution reactions.

Caption: Synthetic utility of this compound.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.

Method 1: Bromination of 2-Fluorobenzaldehyde

This method involves the direct electrophilic bromination of 2-fluorobenzaldehyde. The fluorine atom directs the incoming bromine to the para position.[7]

-

Reactants : 2-Fluorobenzaldehyde, a brominating reagent (e.g., N-bromosuccinimide (NBS), potassium bromate, or bromine), and a catalyst (e.g., sulfuric acid or a Lewis acid like anhydrous aluminum trichloride).[5][8][9]

-

Procedure (Example using Potassium Bromate) :

-

Add 500 mL of 65% aqueous sulfuric acid to a reactor equipped with a stirrer, thermometer, dropping funnel, and condenser.[5]

-

Add 167 g (1 mol) of potassium bromate.[5]

-

Slowly add 124.1 g (1 mol) of 2-fluorobenzaldehyde dropwise while maintaining the reaction temperature at 90°C for 2-3 hours.[5]

-

After the reaction is complete, add 1000 mL of water to the system.[5]

-

Extract the product with methyl tert-butyl ether.[5]

-

Wash the organic phase with aqueous sodium sulfite, dry it over anhydrous sodium sulfate, and filter.[5]

-

Concentrate the filtrate to remove the solvent, yielding a brownish-red oil.[5]

-

Purify the crude product by vacuum distillation to collect the fraction at 63-65°C / 3 mmHg. This typically results in a yield of around 88% with 97% purity.[5]

-